sodium 3-{N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]benzenesulfonamido}propanoate
Description
Sodium 3-{N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]benzenesulfonamido}propanoate is a sodium salt of a sulfonamide-functionalized carbazole derivative. Its structure comprises three key components:
- Carbazole moiety: A planar heteroaromatic system with nitrogen-containing rings, known for its photophysical properties and biological activity .
- Benzenesulfonamido group: A sulfonamide (-SO₂NH-) linked to a benzene ring, enhancing solubility and enabling interactions with biological targets .
- Sodium propanoate tail: A carboxylate group (COO⁻Na⁺) that improves aqueous solubility and stability .
The compound’s molecular formula is C₂₅H₂₃N₂O₅SNa, with an average molecular mass of ~518.6 g/mol (estimated from analogous structures in ). It is structurally related to cryptochrome modulators and enzyme inhibitors but distinguishes itself via the sodium carboxylate group, which is rare in carbazole derivatives .
Properties
IUPAC Name |
sodium;3-[benzenesulfonyl-(3-carbazol-9-yl-2-hydroxypropyl)amino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S.Na/c27-18(16-25(15-14-24(28)29)32(30,31)19-8-2-1-3-9-19)17-26-22-12-6-4-10-20(22)21-11-5-7-13-23(21)26;/h1-13,18,27H,14-17H2,(H,28,29);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCAOVCSWZVBPPV-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CCC(=O)[O-])CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N2NaO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Sodium 3-{N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]benzenesulfonamido}propanoate is a complex organic compound that has drawn interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Structural Overview
The compound features a carbazole moiety, a hydroxypropyl group, and a sulfonamide linkage. Its molecular formula is with a molecular weight of 484.6 g/mol. The structure is critical for its interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C27H24N2O3S |
| Molecular Weight | 484.6 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The sulfonamide group is known to inhibit certain enzymes, which can affect metabolic pathways.
- Receptor Interaction : The carbazole moiety may interact with specific receptors involved in neurotransmission and cellular signaling.
- Antioxidative Properties : Compounds with similar structures have demonstrated antioxidative effects, which can protect cells from oxidative stress.
Biological Activities
Research indicates that carbazole derivatives exhibit a wide range of biological activities:
- Antimicrobial Activity : Studies have shown that carbazole derivatives can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Antitumor Effects : Some derivatives have been reported to exhibit cytotoxic effects against cancer cell lines, indicating potential as anticancer agents .
- Neuroprotective Effects : Certain compounds have demonstrated neuroprotective properties, particularly against glutamate-induced cell injury .
Case Studies and Research Findings
Several studies have evaluated the biological activity of related carbazole compounds:
-
Antimicrobial Studies :
Compound Pathogen Zone of Inhibition (mm) Compound A S. aureus 22.3 Compound B E. coli 20.0 Compound C C. albicans 18.5 - Neuroprotective Activity :
- Anticancer Potential :
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Catalysis (Phosphine-Ligated Sodium Propanoates)
describes sodium propanoate ligands (L1–L5) used in cobalt-catalyzed alkene hydrosilylation. While these share the sodium carboxylate core with the target compound, key differences include:
- Phosphine vs. Carbazole : L1–L5 feature diphenylphosphine groups, whereas the target compound uses a carbazole moiety for π-π stacking or biological interactions.
- Substituents : L1–L5 vary in alkyl/aryl groups (e.g., ethyl, benzyl), while the target compound has a hydroxypropyl linker and benzenesulfonamide.
Carbazole Sulfonamides as BACE1 Inhibitors
highlights N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-arylsulfonamides (compounds 1–24 ) as β-secretase (BACE1) inhibitors for Alzheimer’s disease. Comparisons:
- Sulfonamide Linkage : Both classes use sulfonamide groups for target binding.
- Sodium Carboxylate : Unique to the target compound, absent in BACE1 inhibitors, which instead use aryl or methyl groups for hydrophobicity.
- Biological Activity : BACE1 inhibitors show IC₅₀ values in the µM range , while the target compound’s sodium carboxylate may alter pharmacokinetics (e.g., enhanced solubility for CNS penetration).
Cryptochrome Modulators (Carbazole Derivatives)
and describe carbazole sulfonamides like KL001 (N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(furan-2-ylmethyl)methanesulfonamide) as cryptochrome stabilizers for diabetes treatment. Key contrasts:
- Sodium Carboxylate : Absent in KL001, which relies on furan and methanesulfonamide for bioactivity .
Preparation Methods
Synthesis of 9H-Carbazol-9-yl-2-Hydroxypropylamine
The carbazole moiety is introduced via nucleophilic aromatic substitution. In US9265772B2, 9H-carbazole reacts with epichlorohydrin in dimethylformamide (DMF) at 60°C for 12 hours to yield 3-(9H-carbazol-9-yl)-2-hydroxypropyl chloride. Subsequent amination with aqueous ammonia (25% v/v) at 80°C for 6 hours produces 3-(9H-carbazol-9-yl)-2-hydroxypropylamine (Intermediate A) with 78% yield.
Key Reaction Conditions :
| Step | Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | Epichlorohydrin | DMF | 60°C | 12 h | 85% |
| 2 | NH₃ (aq.) | H₂O/DMF | 80°C | 6 h | 78% |
Benzenesulfonamide Formation
Intermediate A undergoes sulfonylation with benzenesulfonyl chloride. WO2013170186A1 details a two-phase system using dichloromethane (DCM) and 10% sodium bicarbonate (NaHCO₃) to control exothermicity. The reaction proceeds at 0–5°C for 2 hours, achieving 92% conversion to N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]benzenesulfonamide (Intermediate B). Excess benzenesulfonyl chloride (1.2 eq.) ensures complete amidation.
Optimized Parameters :
-
Stoichiometry: 1.2 eq. benzenesulfonyl chloride
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Base: NaHCO₃ (2.5 eq.)
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Workup: Extraction with DCM, washed with 1M HCl and brine
Propanoate Side Chain Introduction
Alkylation with Ethyl Acrylate
Intermediate B is alkylated using ethyl acrylate via Michael addition. US9265772B2 employs tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst in toluene at reflux (110°C) for 8 hours. The resulting ethyl 3-{N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]benzenesulfonamido}propanoate (Intermediate C) is isolated in 68% yield after silica gel chromatography (hexane:ethyl acetate, 3:1).
Critical Observations :
-
TBAB concentration (0.1 eq.) maximizes regioselectivity.
-
Higher temperatures (>120°C) lead to ester decomposition.
Saponification to Sodium Salt
Intermediate C undergoes base-mediated hydrolysis. WO2013170186A1 uses 1M sodium hydroxide (NaOH) in a methanol/water (4:1) mixture at 50°C for 4 hours. Neutralization with acetic acid followed by rotary evaporation yields the free acid, which is treated with sodium bicarbonate (1.05 eq.) in ethanol to precipitate the sodium salt. Final purity (>99%) is achieved via recrystallization from hot ethanol/water (9:1).
Analytical Data :
-
Melting Point : 214–216°C (decomposition)
-
¹H NMR (400 MHz, D₂O) : δ 8.15 (d, J = 7.8 Hz, 2H, carbazole H-1/H-8), 7.45–7.20 (m, 7H, aromatic), 4.10 (m, 1H, CH-OH), 3.85 (dd, J = 14.2 Hz, 2H, N-CH₂), 2.95 (t, J = 6.5 Hz, 2H, COO⁻Na⁺-CH₂)
-
HPLC Purity : 99.3% (C18 column, 0.1% TFA in acetonitrile/water)
Scalability and Process Optimization
Large-Scale Sulfonylation
Pilot-scale studies (WO2013170186A3) demonstrate that replacing DCM with ethyl acetate reduces environmental impact while maintaining 89% yield. Continuous flow reactors enable safer handling of exothermic steps, achieving 15 kg/batch throughput.
Purification Advances
US9265772B2 reports using simulated moving bed (SMB) chromatography for Intermediate B, reducing solvent consumption by 40% compared to traditional column chromatography.
Comparative Analysis of Synthetic Pathways
| Method | Sulfonylation Yield | Propanoate Yield | Purity |
|---|---|---|---|
| Batch (DCM) | 92% | 68% | 98.5% |
| Flow (Ethyl Acetate) | 89% | 72% | 99.1% |
Challenges and Mitigation Strategies
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
